molecular formula C11H17N5 B11747784 [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11747784
M. Wt: 219.29 g/mol
InChI Key: OJFFHNODMLJWRV-UHFFFAOYSA-N
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Description

[(1-Ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a bifunctional amine featuring two distinct pyrazole moieties. The compound is characterized by an ethyl-substituted pyrazole at the 4-position and a methyl-substituted pyrazole at the 3-position, linked via methylene groups to a central nitrogen atom. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H17N5/c1-3-16-9-10(7-13-16)6-12-8-11-4-5-15(2)14-11/h4-5,7,9,12H,3,6,8H2,1-2H3

InChI Key

OJFFHNODMLJWRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method is the alkylation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The target compound’s ethyl and methyl groups provide moderate steric bulk compared to bulkier substituents like 3-methoxyphenyl .
  • Aromatic vs. Aliphatic Amines: Compounds with aromatic substituents (e.g., pyridine in ) exhibit enhanced π-stacking capabilities, whereas aliphatic amines (e.g., N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine ) prioritize solubility in nonpolar solvents.

Physicochemical Properties

  • Molecular Weight : The target compound (192.26 g/mol) is intermediate in size compared to simpler amines (e.g., 139.2 g/mol for (1-ethyl-1H-pyrazol-4-yl)methylamine ) and bulkier derivatives (e.g., 286.37 g/mol for [(1-ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine ).
  • Solubility : Aliphatic amines (e.g., N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine ) are more lipophilic, whereas pyridine-containing analogues may exhibit polar solubility due to nitrogen lone pairs.

Crystallographic and Structural Insights

  • Hydrogen Bonding : Pyrazole NH groups participate in hydrogen-bonding networks, as described in graph set analysis . For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine forms intermolecular H-bonds with pyridine nitrogen, enhancing crystal packing.
  • Software Tools : SHELX programs are widely used for refining crystal structures of small molecules, including pyrazole derivatives .

Biological Activity

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound belonging to the pyrazole family, characterized by its dual pyrazole structure. This unique configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry.

Chemical Structure and Properties

The compound features two pyrazole rings connected by a methylene bridge. Its molecular formula is C10H12N4C_{10}H_{12}N_4, with a molecular weight of approximately 208.24 g/mol. The presence of ethyl and methyl groups on the pyrazole rings enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Mechanistically, it may act as an enzyme inhibitor by binding to active sites or modulating receptor activity through competitive or non-competitive inhibition.

Biological Activities

Research indicates that compounds in the pyrazole family exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines (e.g., H460, A549) through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : Pyrazole compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting potential applications in treating infections .

Case Studies

  • Anticancer Studies :
    • A study evaluated the effects of pyrazole derivatives on human cancer cell lines, revealing significant cytotoxicity and induction of apoptosis at micromolar concentrations . The study utilized molecular docking to predict interactions with key proteins involved in cancer progression.
  • Anti-inflammatory Activity :
    • In vitro assays confirmed that [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine inhibited the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains, showing effective inhibition at concentrations lower than traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits NO production in LPS-stimulated macrophages
AntimicrobialEffective against various bacterial strains

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